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Compound of Interest |

Compound Name: 2,4'-Dimethylpropiophenone
CAS No.: 50390-51-7
Cat. No.: B1595998
- 7

Executive Summary & Structural Context

Target Molecule: 2-Methyl-1-(4-methylphenyl)propan-1-one Molecular Formula:

Molecular Weight: 162.23 g/mol CAS Number: 50390-51-7[1][2][3][4]

The spectroscopic signature of 2,4'-Dimethylpropiophenone is defined by the steric influence
of the isopropyl group adjacent to the carbonyl (the "2-methyl" on the chain) and the electronic
effects of the para-methyl substitution on the ring. Accurate characterization requires
differentiating the isopropyl spin system in NMR and identifying the alpha-cleavage dominance
in Mass Spectrometry, which suppresses the McLafferty rearrangement typical of straight-chain
propiophenones.[1][2]

Analytical Workflow

The following diagram outlines the logical flow for complete structural validation, ensuring self-
verification at each step.
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Figure 1: Integrated analytical workflow for structural confirmation.

Experimental Methodology
Sample Preparation[1][2][5]

* NMR: Dissolve 10-15 mg of the analyte in 0.6 mL of Deuterated Chloroform (

) containing 0.03% TMS as an internal standard. Filter through a cotton plug to remove
particulates.[1][2]

¢ GC-MS: Dilute the sample to 10 ppm in HPLC-grade Methanol or Ethyl Acetate. Use a split
injection mode (ratio 50:1) to prevent detector saturation.[1][2]

o FT-IR: Apply neat liquid (if oil) or cast a film on a KBr window.[1][2] For solid samples, use an
ATR (Attenuated Total Reflectance) crystal (Diamond/ZnSe).[1][2]

Instrument Parameters

e NMR: 400 MHz or higher. Pulse delay (

)

2.0s to ensure relaxation of aromatic protons.[1][2]
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e MS: Electron Impact (El) ionization at 70 eV.[1][2] Source temperature: 230°C. Scan range:
40-300 m/z.[1]

Spectroscopic Characterization Data
Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum is the definitive tool for distinguishing this isomer from straight-chain
propiophenones.[1][2] The presence of a septet and a doublet (6H) confirms the isopropyl
group (2-methyl on the chain), ruling out n-propyl isomers.[1]

Shift ( Coupling (
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Table 2: 13C NMR Assighments (100 MHz, CDCI3)
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Mass Spectrometry (GC-MS)

The fragmentation pattern of 2,4'-Dimethylpropiophenone is dominated by alpha-cleavage.[1]
[2] Unlike straight-chain ketones which often exhibit a strong McLafferty rearrangement peak,
the branched isopropyl group favors the loss of the isopropyl radical to form a stable acylium
ion.[2]

Fragmentation Pathway[1][2][5]

e Molecular lon (

): m/z 162 (Moderate intensity).[1][2]

e Alpha-Cleavage (Dominant): Cleavage of the bond between the carbonyl carbon and the
alpha-carbon (isopropyl group).[1][2]

o Loss: Isopropyl radical (

, mass 43).[1][2]
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o Formation: 4-Methylbenzoyl cation (Acylium ion) at m/z 119.[1][2] This is the Base Peak
(100%).

e Secondary Loss: Loss of CO from the acylium ion (119 - 28).[1][2]

o Formation: Tropylium ion derivative (Tolyl cation) at m/z 91.[1][2]
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Figure 2: Primary fragmentation pathway under Electron Impact (70eV).[1][2]

Infrared Spectroscopy (FT-IR)
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The IR spectrum confirms the conjugated ketone functionality.[1][2]

C=0 Stretch: 1675-1685 cm~1.[1][2] The conjugation with the aromatic ring lowers the
frequency compared to aliphatic ketones (usually ~1715 cm~1).[1]

e C-H Stretch (Aliphatic): 2960-2870 cm~?* (Strong signals due to the isopropyl and methyl
groups).[1][2]

e C=C Stretch (Aromatic): 1605 cm~* and 1470 cm~1.[1][2]

o Para-Substitution Overtones: Weak overtone bands in the 1700—-2000 cm~1 region typical of
p-substituted benzenes.[1][2]

Impurity Profiling & Quality Control

In a drug development context, distinguishing 2,4'-Dimethylpropiophenone from its isomers is
critical.[1][2]

» Regioisomer: 1-(2,4-Dimethylphenyl)propan-1-one (2',.4'-DMPP)[1][2][6]

o Differentiation: The NMR of this impurity will show a triplet and quartet (ethyl group)
instead of the septet/doublet (isopropyl group) of the target molecule.[1]

o Shift: The carbonyl carbon in 13C NMR will shift slightly due to the ortho-methyl steric
effect in the 2',4" isomer.[1][2]

» Regioisomer: 4'-Methylpropiophenone (Straight chain)[1][2]

o Differentiation: 1H NMR will show a triplet (methyl), multiplet (methylene), and triplet
(methylene).[1]

o MS: The straight-chain isomer allows for McLafferty rearrangement, producing a
significant peak at m/z 134 (loss of ethylene), which is absent or very weak in the target
2,4'-DMPP.[1]
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« National Center for Biotechnology Information (2025).PubChem Compound Summary for
CID 576829, 1-Propanone, 2-methyl-1-(4-methylphenyl)-. Retrieved from [Link][1]

¢ NIST Mass Spectrometry Data Center.4'-Methylisobutyrophenone Mass Spectrum. NIST
Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

« Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic
Compounds. (Standard text for interpreting alpha-cleavage vs McLafferty rearrangement
mechanisms).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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